2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol
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Overview
Description
2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate amines and aldehydes under controlled conditions.
Introduction of the methoxyphenoxy group: This step may involve nucleophilic substitution reactions where a methoxyphenol derivative reacts with a halogenated pyrimidine intermediate.
Attachment of the fluorophenyl group: This can be done through etherification reactions, where a fluorophenyl methanol reacts with the intermediate compound.
Final assembly: The final product is obtained through purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-5-(2-hydroxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-chlorophenyl)methoxy]phenol
- 2-[2-Amino-5-(2-ethoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-bromophenyl)methoxy]phenol
Uniqueness
2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol is unique due to the presence of the methoxy and fluorophenyl groups, which confer specific chemical and biological properties. These groups may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4/c1-15-24(33-22-6-4-3-5-21(22)31-2)23(29-25(27)28-15)19-12-11-18(13-20(19)30)32-14-16-7-9-17(26)10-8-16/h3-13,30H,14H2,1-2H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESXKURXMADQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O)OC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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